6-Methoxyimidazo[1,2-a]pyridine
Overview
Description
6-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is characterized by the fusion of an imidazole ring with a pyridine ring, resulting in a unique bicyclic structure. The methoxy group at the 6-position further modifies its chemical properties, making it a compound of interest in various fields of research and industry.
Mechanism of Action
Target of Action
6-Methoxyimidazo[1,2-a]pyridine is a compound that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the key proteins or enzymes involved in the survival and proliferation of these bacteria.
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets and cause changes that inhibit the growth and proliferation of the bacteria
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and proliferation of MDR-TB and XDR-TB. These could include pathways involved in cell wall synthesis, protein synthesis, and energy metabolism among others . The downstream effects of these interactions could result in the inhibition of bacterial growth and proliferation.
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of MDR-TB and XDR-TB . This is achieved through its interaction with its targets and the subsequent disruption of essential biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . These factors could affect the stability of the compound, its ability to interact with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 6-Methoxyimidazo[1,2-a]pyridine belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
A study has reported a method for the synthesis of a series of imidazo[1,2-a]pyridines, which could potentially include this compound, under microwave irradiation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented in the literature. A related compound, an elaborated imidazo[1,2-a]pyridine carboxyamide, has shown bactericidal activity in vivo against an established M. tuberculosis infection at a similar dose as isoniazid and rifampicin using an aerosol mouse infection model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by various metal catalysts or conducted under metal-free conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methoxy group.
6-Chloroimidazo[1,2-a]pyridine: A similar compound with a chlorine atom at the 6-position.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Another derivative with both ethyl and chlorine substituents.
Uniqueness: 6-Methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJCOHIDPWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616962 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955376-51-9 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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